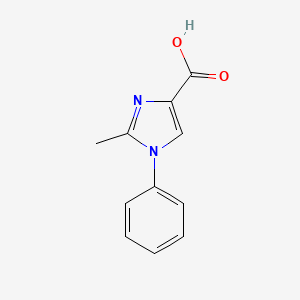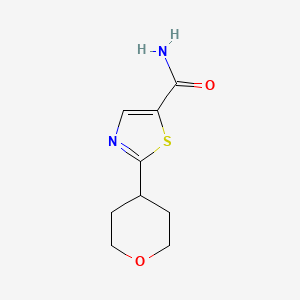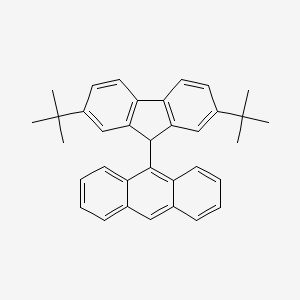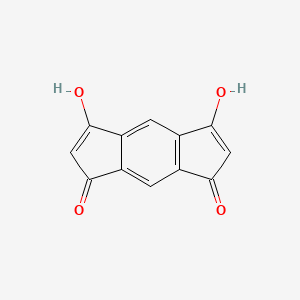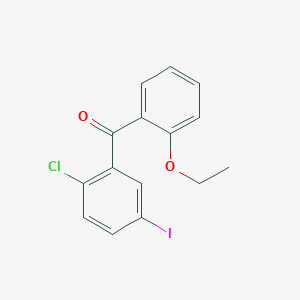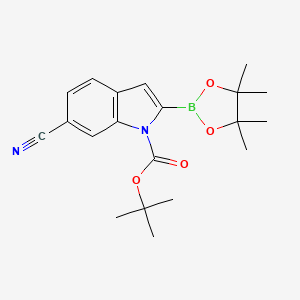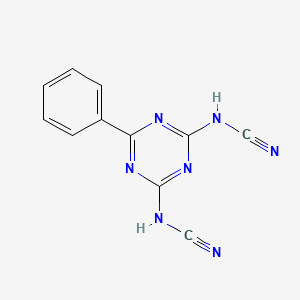
5-Bromo-3-iodo-6-methoxy-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-iodo-6-methoxy-1H-indazole is a heterocyclic compound with the molecular formula C8H6BrIN2O. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-Bromo-3-iodo-6-methoxy-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 6-methoxyindazole. The reaction conditions often include the use of bromine and iodine in the presence of a suitable solvent and catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-Bromo-3-iodo-6-methoxy-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Scientific Research Applications
5-Bromo-3-iodo-6-methoxy-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-6-methoxy-1H-indazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
5-Bromo-3-iodo-6-methoxy-1H-indazole can be compared with other indazole derivatives such as:
5-Bromo-6-methoxy-1H-indazole: Lacks the iodine atom, which may affect its reactivity and biological activity.
5-Bromo-3-iodo-1H-indazole: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
5-Bromo-3-iodo-7-methoxy-1H-indazole: The position of the methoxy group can alter the compound’s properties and applications.
Properties
Molecular Formula |
C8H6BrIN2O |
|---|---|
Molecular Weight |
352.95 g/mol |
IUPAC Name |
5-bromo-3-iodo-6-methoxy-2H-indazole |
InChI |
InChI=1S/C8H6BrIN2O/c1-13-7-3-6-4(2-5(7)9)8(10)12-11-6/h2-3H,1H3,(H,11,12) |
InChI Key |
JYZYDUNZXJALRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NNC(=C2C=C1Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


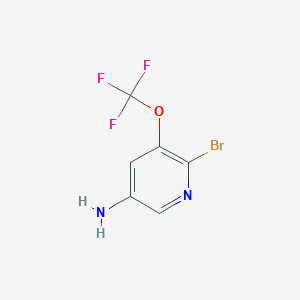
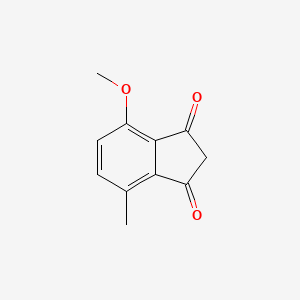
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13139776.png)
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)
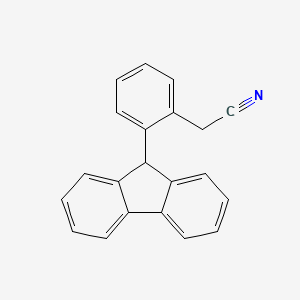
![Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-](/img/structure/B13139791.png)
